N-Cyclohexyl L-Valinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

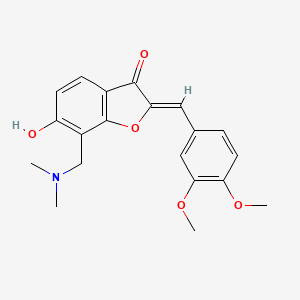

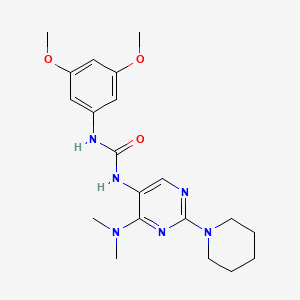

“N-Cyclohexyl L-Valinamide” is a chemical compound with the CAS Number: 46339-96-2. Its molecular weight is 198.31 and its IUPAC name is (2S)-2-amino-N-cyclohexyl-3-methylbutanamide .

Molecular Structure Analysis

The molecular formula of “N-Cyclohexyl L-Valinamide” is C11H22N2O . The InChI code is 1S/C11H22N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7,12H2,1-2H3, (H,13,14)/t10-/m0/s1 .Physical And Chemical Properties Analysis

“N-Cyclohexyl L-Valinamide” has a molecular weight of 198.31 . It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación

Applications in Cancer Therapy

- Viscum album L. Extracts :Research on Viscum album L. (VAL) extracts, which contain compounds structurally similar to N-Cyclohexyl L-Valinamide, highlights their use in adjuvant cancer therapy. VAL extracts possess immunostimulatory and DNA stabilizing properties at low concentrations, and cytotoxic effects at higher concentrations. The cytotoxic effects, including the induction of apoptosis in human lymphocytes, are mediated by toxic proteins such as mistletoe lectins (MLs). These findings suggest potential therapeutic applications of similar compounds in cancer treatment (Büssing et al., 1996).

Neurogenesis and Mood Stabilization

- Valproic Acid :Valproic acid, another compound with structural similarities, is known for its anticonvulsant and mood-stabilizing effects. Studies have shown that valproic acid can promote neurogenesis from embryonic rat cortical or striatal primordial stem cells, suggesting its utility in the treatment of bipolar disorder. This highlights the potential for N-Cyclohexyl L-Valinamide-like compounds in neurogenesis and mood stabilization research (Laeng et al., 2004).

Chemotherapy Enhancement

- Cyclophosphamide, Thiotepa, and Carboplatin Dosing :Research on TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, has shown promise in enhancing the effects of chemotherapy drugs like cyclophosphamide, thiotepa, and carboplatin. Such studies reveal the potential for N-Cyclohexyl L-Valinamide analogs to be used in developing more effective chemotherapy protocols (de Jonge et al., 2005).

Propiedades

IUPAC Name |

(2S)-2-amino-N-cyclohexyl-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLOVUMPYFDNSG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl L-Valinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)

![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)

![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)